Phosphoribosyl-ATP is synthesized from adenosine triphosphate and ribose 5-phosphate through the action of specific enzymes. It is classified as a nucleotide derivative, specifically a phosphoribosylated form of adenosine triphosphate. The compound is integral to metabolic pathways that involve nucleotides and nucleic acids, making it essential for cellular function and growth.
The synthesis of phosphoribosyl-ATP primarily occurs via enzymatic pathways involving adenosine triphosphate phosphoribosyltransferase. The reaction can be summarized as follows:
This reaction is catalyzed by the enzyme adenosine triphosphate phosphoribosyltransferase, which facilitates the transfer of the β,γ-diphosphoryl group from adenosine triphosphate to ribose 5-phosphate. The process involves several steps, including substrate binding and conformational changes within the enzyme to promote catalysis .
Phosphoribosyl-ATP has a complex molecular structure characterized by its ribose sugar, phosphate groups, and adenine base. The exact mass of phosphoribosyl-ATP is approximately 507.2 g/mol. Its three-dimensional structure can be elucidated using techniques such as X-ray crystallography, which reveals details about its conformation and interactions with enzymes involved in its metabolism .
Phosphoribosyl-ATP participates in several critical biochemical reactions. One notable reaction is its hydrolysis by phosphoribosyl-ATP pyrophosphohydrolase, which converts phosphoribosyl-ATP into phosphoribosyl-adenosine monophosphate and inorganic pyrophosphate:
This hydrolysis step is irreversible and crucial for the continuation of histidine biosynthesis . The catalytic mechanism involves substrate binding followed by cleavage of the pyrophosphate bond, facilitated by metal ions that stabilize the transition state .
The mechanism of action for phosphoribosyl-ATP primarily revolves around its role as a substrate in enzymatic reactions. In histidine biosynthesis, phosphoribosyl-ATP acts as a donor of the phosphoribosyl group, which is transferred to various nitrogenous bases through substitution reactions. The enzyme adenosine triphosphate phosphoribosyltransferase plays a pivotal role in this process by stabilizing the transition state during substrate conversion .
Phosphoribosyl-ATP exhibits several notable physical and chemical properties:
These properties are critical for its function in metabolic pathways, influencing how it interacts with enzymes and substrates .
Phosphoribosyl-ATP has significant applications in various scientific fields:
PRATP is the inaugural metabolite in the 10-step histidine biosynthesis pathway, conserved across bacteria, archaea, fungi, and plants. This pathway is absent in mammals, making it a target for antimicrobial and herbicide development [1] [5] [8].
PRATP synthesis is catalyzed by ATP phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17), which condenses ATP and phosphoribosyl pyrophosphate (PRPP) in a Mg²⁺-dependent reaction:ATP + PRPP → PRATP + PPiThis reaction is thermodynamically reversible but physiologically driven forward by pyrophosphate (PPi) hydrolysis [5] [7] [8].
ATP-PRT exists in two structural forms:
Table 1: Characteristics of ATP Phosphoribosyltransferase Forms
Feature | Long-Form ATP-PRT | Short-Form ATP-PRT |
---|---|---|
Structure | Homohexamer | HisGS dimer + HisZ tetramer |
Regulatory Domain | C-terminal, covalently linked | Separate HisZ subunit |
Catalytic Activation | Conformational shift upon substrate binding | HisZ binding essential |
Histidine Inhibition | Direct binding to regulatory domain | Mediated via HisZ |
Organisms | Enterobacteria, Actinobacteria | Firmicutes, some Archaea |
Transition state analysis reveals a dissociative DN⁺AN‡ mechanism for both forms, with significant charge development on the departing pyrophosphate group stabilized by active-site arginine residues (e.g., Arg56 in Psychrobacter arcticus) [7] [10]. Mutations disrupting this electrostatic preorganization (e.g., R56A) reduce catalytic efficiency >100-fold, though partial activity can be restored allosterically via HisZ binding, demonstrating remarkable catalytic resilience [10].
Following PRATP synthesis, HisE (phosphoribosyl-ATP pyrophosphohydrolase) catalyzes the irreversible hydrolysis of PRATP’s pyrophosphate moiety to form phosphoribosyl-AMP (PRAMP) and inorganic phosphate (Pi):PRATP + H₂O → PRAMP + PiThis reaction commits the cell to histidine biosynthesis by dephosphorylating PRATP, preventing reversal of the ATP-PRT reaction [1] [5].
HisE belongs to the Nudix hydrolase family and exhibits high specificity for PRATP. Kinetic studies in Corynebacterium glutamicum reveal a Kₘ of 18–35 µM and kcat of 4.2 s⁻¹, indicating efficient substrate turnover [1] [5]. The reaction is thermodynamically favorable (ΔG°′ = −35 kJ/mol) due to phosphate bond cleavage, ensuring unidirectional flux toward histidine [5]. Subsequent steps involve ring opening, glutamine-dependent amination, and purine ring rearrangement to form the imidazole backbone of histidine [1].
Table 2: Thermodynamic and Kinetic Parameters of Early Histidine Biosynthesis Steps
Reaction | Enzyme | ΔG°′ (kJ/mol) | Kₘ (μM) | kcat (s⁻¹) |
---|---|---|---|---|
ATP + PRPP → PRATP + PPi | ATP-PRT (HisG) | +5.2 | ATP: 50–120 | 10–25 |
PRPP: 8–15 | ||||
PRATP + H₂O → PRAMP + Pi | HisE pyrophosphohydrolase | −35.0 | PRATP: 18–35 | 4.2 |
While PRATP is primarily associated with histidine biosynthesis, it competes with purine and pyrimidine pathways for the shared precursor phosphoribosyl pyrophosphate (PRPP):
This kinetic hierarchy suggests that PRATP synthesis may prioritize PRPP utilization under low substrate conditions. Notably, PRPP availability is tightly regulated by:
Consequently, perturbations in PRPP pools directly impact PRATP production. In Saccharomyces cerevisiae mutants with impaired PRPP synthetase (Prs1/Prs3), intracellular PRPP drops to 0.01 mM (vs. 0.1 mM in wild-type), reducing nucleotide and histidine biosynthesis rates and causing cell size reduction and prolonged doubling times [9].
PRPP serves as the essential activated pentose donor for multiple metabolic pathways, creating a network of competing reactions:
Table 3: Metabolic Flux Distribution of PRPP in Proliferating Microbial Cells
Pathway | % PRPP Utilization | Key Consumers | Regulatory Signals |
---|---|---|---|
Purine biosynthesis | 40–50% | PRPP amidotransferase | Feedback-inhibited by IMP/GMP |
Pyrimidine biosynthesis | 15–20% | Orotate/uracil phosphoribosyltransferases | Inhibited by UTP |
Histidine biosynthesis | 20–30% | ATP-PRT (HisG) | Allosterically inhibited by histidine |
NAD⁺ synthesis & salvage | 10–15% | Nicotinamide phosphoribosyltransferase | Inhibited by NADH |
Tryptophan biosynthesis | 5–10% | TrpG-TrpE complex | Repressed by tryptophan |
Flux toward PRATP synthesis is dynamically regulated by:
In Corynebacterium glutamicum strains engineered for industrial histidine production, overexpression of feedback-resistant ATP-PRT mutants (e.g., Asn215Ala, Leu231Val, Thr235Ala) increases flux to PRATP, enabling histidine titers >23 g/L [5]. This demonstrates how targeted disruption of PRATP allostery can rewire carbon flux for biotechnological applications.
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